molecular formula C9H7FO4 B8023579 Methyl 2-fluoro-5-formyl-4-hydroxybenzoate

Methyl 2-fluoro-5-formyl-4-hydroxybenzoate

Cat. No.: B8023579
M. Wt: 198.15 g/mol
InChI Key: BKZXRFSUULCBFL-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-formyl-4-hydroxybenzoate is an organic compound with the molecular formula C9H7FO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a hydroxyl group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-formyl-4-hydroxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-formyl-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-formyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-5-formyl-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-5-formyl-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-hydroxybenzoate
  • Methyl 2-fluoro-5-formylbenzoate
  • Methyl 3-fluoro-4-hydroxybenzoate

Uniqueness

Methyl 2-fluoro-5-formyl-4-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-fluoro-5-formyl-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-9(13)6-2-5(4-11)8(12)3-7(6)10/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZXRFSUULCBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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